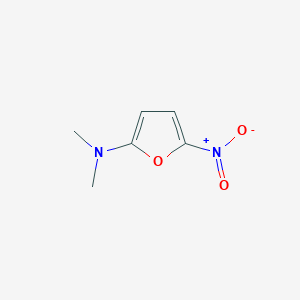

N,N-Dimethyl-5-nitrofuran-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

4818-50-2 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

N,N-dimethyl-5-nitrofuran-2-amine |

InChI |

InChI=1S/C6H8N2O3/c1-7(2)5-3-4-6(11-5)8(9)10/h3-4H,1-2H3 |

InChI Key |

OEXNYXGIDINFAR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N,n Dimethyl 5 Nitrofuran 2 Amine

Established Synthetic Routes to N,N-Dimethyl-5-nitrofuran-2-amine

Two principal retrosynthetic pathways can be envisioned for the synthesis of this compound.

Pathway A: Nitration followed by Amination and Dimethylation

This approach commences with the nitration of a suitable furan (B31954) derivative, followed by the introduction of the amino group and subsequent dimethylation. A plausible sequence starts with 2-furoic acid or its ester.

Nitration of a Furan Precursor: The synthesis can initiate with the nitration of a commercially available furan derivative, such as 2-furoic acid or its corresponding ester. The nitration of furans typically occurs at the 5-position. A common and effective method for the nitration of furan derivatives is the use of nitric acid in acetic anhydride (B1165640). nih.govrsc.org This reaction proceeds through an intermediate that, upon treatment with a base like pyridine, yields the 5-nitrofuran derivative. qub.ac.uk For instance, the nitration of ethyl 2-furoate with nitronium acetate (B1210297) has been described in the synthesis of related 5-nitrofuran compounds. nih.gov

Conversion to an Amine Precursor: The resulting 5-nitro-2-furoic acid can be converted into an amide, for instance, by reaction with thionyl chloride to form the acid chloride, followed by treatment with ammonia.

Hofmann or Curtius Rearrangement: The amide can then undergo a Hofmann or Curtius rearrangement to yield 5-nitrofuran-2-amine. These classic organic reactions provide a route to amines from amides or acyl azides, respectively.

N,N-Dimethylation: The final step involves the N,N-dimethylation of 5-nitrofuran-2-amine. This can be achieved through various methods, such as the Eschweiler-Clarke reaction using formic acid and formaldehyde (B43269), or by using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. More contemporary and greener methods involve catalytic N-methylation using catalysts like ruthenium nanoparticles with formaldehyde or carbon dioxide as the C1 source. nih.govrsc.orgrsc.org

Pathway B: Amination followed by Nitration and Dimethylation

This alternative strategy involves the initial introduction of the amino functionality, followed by nitration and dimethylation.

Synthesis of a 2-Aminofuran Derivative: The synthesis could start from a precursor that allows for the formation of a 2-aminofuran derivative. The synthesis of 2-aminofurans can be challenging due to their potential instability. researchgate.net Methods for their preparation include the cyclization of nitriles, such as from γ-ketonitriles or γ-hydroxynitriles. acs.org

N,N-Dimethylation of the Amino Group: The resulting 2-aminofuran derivative would then be subjected to N,N-dimethylation to form N,N-dimethylfuran-2-amine.

Nitration of N,N-Dimethylfuran-2-amine: The final step would be the nitration of N,N-dimethylfuran-2-amine. The dimethylamino group is a strongly activating, ortho-, para-directing group. Therefore, nitration would be expected to occur at the 5-position of the furan ring. However, the strongly activating nature of the dimethylamino group can make the furan ring highly susceptible to oxidation and degradation under harsh nitrating conditions. Milder nitrating agents, such as acetyl nitrate (B79036) generated in situ, might be necessary to achieve the desired transformation without significant side product formation. nih.govresearchgate.netchemistryviews.org

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of each synthetic step.

For the nitration step , temperature control is critical to prevent over-nitration and decomposition of the sensitive furan ring. rsc.org The choice of nitrating agent also plays a significant role. While mixtures of nitric and sulfuric acid are common for many aromatic compounds, they are often too harsh for furans. qub.ac.uk The use of nitric acid in acetic anhydride or with trifluoroacetic anhydride provides a milder alternative that has been shown to be effective for a variety of five-membered heterocycles. qub.ac.ukmdpi.com

For the N,N-dimethylation step , the choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity. Catalytic methods using heterogeneous catalysts, such as ruthenium on carbon (Ru/C), offer advantages in terms of catalyst recovery and reuse. nih.govchemrxiv.org The reaction temperature and pressure of the C1 source (e.g., formaldehyde or CO2) can be adjusted to optimize the conversion to the desired N,N-dimethylated product. nih.govrsc.org

| Reaction Step | Reagents and Conditions | Key Optimization Parameters |

| Nitration | Nitric acid/acetic anhydride | Temperature control (e.g., 0-10 °C), slow addition of reagents |

| Nitric acid/trifluoroacetic anhydride | Milder conditions, suitable for sensitive substrates | |

| N,N-Dimethylation | Formaldehyde, Ru/C catalyst, H2 | Catalyst loading, hydrogen pressure, temperature |

| Dimethyl carbonate, Cu-Zr bimetallic nanoparticles | Catalyst composition, temperature (e.g., 180 °C) | |

| CO2, PhSiH3, NHC-copper(I) catalyst | Catalyst loading, CO2 pressure, temperature (e.g., 100 °C) |

This table presents a summary of potential reaction conditions that can be optimized for the synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of chemical compounds, aiming to reduce environmental impact and improve safety.

Solvent-Free Synthesis: The use of solvent-free reaction conditions is a key principle of green chemistry. For instance, the synthesis of some nitrofuran derivatives, such as nitrofurantoin (B1679001), has been achieved using twin-screw extrusion (TSE) under solvent-free or minimal-solvent conditions. qub.ac.uk This technique can lead to high conversions and stereoselectivities without the need for extensive post-synthetic workup. While not specifically reported for this compound, this approach holds promise for a more environmentally benign synthesis.

Catalytic Approaches: The use of catalysts, particularly heterogeneous catalysts, is another cornerstone of green chemistry. As mentioned earlier, the N,N-dimethylation of amines can be efficiently carried out using catalytic methods. For example, Ru/C has been shown to be an effective catalyst for the N,N-dimethylation of various amines using formaldehyde. nih.govchemrxiv.org Similarly, bimetallic nanoparticles, such as Cu-Zr, have been used for the selective N-methylation of amines with dimethyl carbonate, a greener methylating agent. nih.gov The use of CO2 as a C1 source for methylation, catalyzed by transition metal complexes, represents a particularly attractive green alternative. rsc.orgrsc.org

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comwikipedia.org Reactions with high atom economy are preferred in green chemistry as they generate less waste. Addition and rearrangement reactions generally have 100% atom economy. In the context of synthesizing this compound, choosing synthetic routes that maximize atom economy is crucial. For example, a 1,3-dipolar cycloaddition reaction has been reported for the synthesis of furan derivatives with perfect atom economy. nih.govmdpi.com While not directly applicable to the target molecule, it illustrates the potential of designing highly atom-economical routes.

Waste Minimization: Minimizing waste is a primary goal of green chemistry. This can be achieved by using catalytic rather than stoichiometric reagents, avoiding the use of protecting groups, and choosing reactions that produce benign byproducts. The use of continuous flow chemistry for nitration reactions is a significant advancement in this area. nih.govresearchgate.netchemistryviews.org Continuous flow systems allow for better control of reaction parameters, leading to higher yields and selectivity, and can handle hazardous reagents like acetyl nitrate more safely by generating them in situ. This approach minimizes the risks associated with handling and storage of explosive intermediates and reduces waste generation. chemistryviews.org

Synthesis of Key Precursors and Structural Analogs of this compound

2-Aminofuran and its derivatives are another class of important precursors. Their synthesis can be challenging, but methods involving the cyclization of acyclic precursors are known. acs.org The catalytic reduction of 2-nitrofurans can also yield 2-aminofurans, though these products are often unstable and used in situ. researchgate.net

Derivatization from 5-Nitrofuran-2-carboxaldehydes and Related Intermediates

A prominent and direct method for the synthesis of this compound is the reductive amination of 5-nitrofuran-2-carboxaldehyde. This well-established transformation in organic chemistry provides an efficient route to amines from carbonyl compounds. scirp.orgscirp.org The reaction proceeds through a two-step, often one-pot, process involving the initial formation of an iminium ion, which is subsequently reduced to the target tertiary amine.

The general mechanism commences with the nucleophilic attack of dimethylamine (B145610) on the carbonyl carbon of 5-nitrofuran-2-carboxaldehyde. This is typically performed under mildly acidic conditions to facilitate the dehydration of the intermediate carbinolamine, leading to the formation of a reactive iminium ion. This electrophilic intermediate is then reduced in situ by a suitable reducing agent. A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity in reducing the iminium ion in the presence of the starting aldehyde. nih.gov

Alternatively, catalytic hydrogenation serves as another effective reduction method. In this approach, the iminium ion is reduced under a hydrogen atmosphere in the presence of a metal catalyst, such as Nickel-Raney or palladium on carbon (Pd/C). scirp.orgscirp.org The direct reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan (B21128) using Nickel-Raney catalysts highlights the applicability of this method to furanic aldehydes. scirp.orgscirp.org

Research on the late-stage functionalization of 5-nitrofuran derivatives has indicated that while direct C-N coupling of amines to hemiaminal intermediates of nitrofuran aldehydes can occur, the resulting products are often unstable and can hydrolyze back to the starting hemiaminal during purification. nih.gov This observation underscores the advantage of a one-pot reductive amination protocol, where the unstable iminium intermediate is immediately trapped and reduced to form the stable tertiary amine, this compound.

Table 1: Reductive Amination Conditions for Furanic Aldehydes

| Aldehyde Precursor | Amine | Reducing Agent/Catalyst | Solvent | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|---|---|

| 2,5-Diformylfuran | Ammonia (excess) | Ni-Raney, H₂ | THF/Water | 100-140°C, 60 bar H₂ | 2,5-Bis(aminomethyl)furan | scirp.orgscirp.org |

| 5-Nitrofuran-2-carboxaldehyde | Dimethylamine | NaBH₃CN | Methanol | pH ~6-7 | This compound (inferred) | nih.gov |

| 5-Nitrofuran-2-carboxaldehyde | Various hydrazides | - | Ethanol | Reflux | Furfurylidene hydrazones | chempap.orggoogle.com |

This table is generated based on analogous and related reactions; specific yield and conditions for the direct synthesis of this compound via this method require further empirical validation.

Exploration of Alternative Amination Strategies for the Furan Ring

An alternative synthetic route to this compound involves the direct amination of the furan ring through nucleophilic aromatic substitution (SNA_r). This strategy relies on a furan ring substituted with a suitable leaving group at the 2-position and activated by the strongly electron-withdrawing nitro group at the 5-position. The nitro group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.

The most common precursors for such reactions are 2-halo-5-nitrofurans, such as 2-bromo-5-nitrofuran (B1267531) or 2-chloro-5-nitrofuran. The synthesis of these halogenated precursors is a key aspect of this methodology. For instance, 2-bromo-5-nitrofuran can be prepared from 5-bromo-furan-2-carboxylic acid. The subsequent reaction of the 2-halo-5-nitrofuran with dimethylamine would lead to the displacement of the halide and the formation of the desired tertiary amine. The reaction is typically carried out in a suitable solvent, and the reactivity of the halide leaving group generally follows the order F > Cl > Br > I for SNA_r reactions.

While direct experimental data for the reaction of a 2-halo-5-nitrofuran with dimethylamine is not extensively documented in readily available literature, the principles of SNA_r on activated heterocyclic systems are well-supported. For example, the synthesis of various 5-nitrofuran derivatives has been extensively studied, establishing the activating effect of the nitro group. nih.govresearchgate.net Furthermore, novel haloform-type reactions have been reported for the amination of other activated heteroarenes, demonstrating the feasibility of such transformations under metal-free conditions. nih.gov

Table 2: Precursor Synthesis for Alternative Amination Strategies

| Precursor | Starting Material(s) | Reagents | Key Conditions | Reference(s) |

|---|---|---|---|---|

| 2-Bromo-5-nitrofuran | 5-Bromo-furan-2-carboxylic acid | Nitrating agent | - | researchgate.net |

| Substituted 5-nitrofurans | 5-Nitrofuran-2-carboxaldehyde | Various nucleophiles | Condensation | nih.gov |

This table outlines the preparation of potential precursors for the synthesis of this compound via nucleophilic aromatic substitution.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 5 Nitrofuran 2 Amine

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring System

Regioselective Functionalization of the Furan Moiety

Furan itself undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. youtube.com When substituents are present, they can either enhance or diminish this inherent regioselectivity. In the case of N,N-Dimethyl-5-nitrofuran-2-amine, the powerful electron-donating dimethylamino group at the C2 position and the strongly electron-withdrawing nitro group at the C5 position create a highly polarized ring system.

Electrophilic attack is expected to be directed to the positions most activated by the electron-donating group and least deactivated by the electron-withdrawing group. Conversely, nucleophilic attack will favor positions that are electron-deficient. The interplay between these two groups dictates the regiochemistry of functionalization. For instance, in Diels-Alder reactions involving furan derivatives, the stoichiometry of the reactants can influence the reaction kinetics and equilibrium. nih.gov

Influence of Nitro and Dimethylamino Groups on Electrophilic Aromatic Substitution

The dimethylamino group is a potent activating group in electrophilic aromatic substitution (EAS). numberanalytics.com It donates electron density to the furan ring through resonance, stabilizing the carbocation intermediate formed during the reaction. numberanalytics.com This activation directs incoming electrophiles to the ortho and para positions relative to the amino group. In the context of the furan ring, this would correspond to the C3 and C5 positions.

Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. libretexts.org This deactivation slows down the rate of electrophilic substitution and directs incoming electrophiles to the meta position relative to the nitro group, which in this case would be the C3 and C4 positions of the furan ring.

The simultaneous presence of a strong activating group and a strong deactivating group on the furan ring of this compound leads to a complex scenario. The activating effect of the dimethylamino group at C2 would strongly favor substitution at C3. The deactivating nitro group at C5 would disfavor substitution at C4 and C3, but its deactivating effect is generally overcome by a powerful activating group. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C3 position, driven by the directing effect of the dimethylamino group.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction and, to a lesser extent, oxidation.

Reduction Pathways and Product Diversification

The reduction of the nitro group on 5-nitrofuran derivatives is a well-studied process, often leading to a variety of products depending on the reaction conditions and the reducing agent employed. nih.govasm.org These reductions can proceed through different mechanisms, including one-electron and two-electron pathways. acs.org

Enzymatic reductions, for example, by nitroreductases, can activate these compounds into cytotoxic molecules. portlandpress.com These enzymes can be oxygen-sensitive or oxygen-insensitive, leading to different reduction products. acs.org Under anaerobic conditions, the reduction can proceed to the corresponding amino derivative. acs.org Chemical reducing agents can also be used to achieve this transformation. For instance, the nitro group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst. evitachem.comevitachem.com

The reduction of the nitro group can also lead to the formation of highly reactive intermediates such as nitroso and hydroxylamino derivatives. asm.org These intermediates can be involved in further reactions, contributing to the diverse range of products observed. The specific reduction pathway and the final products are highly dependent on the nature of the 5-nitrofuran derivative and the reaction conditions.

| Reducing Agent/System | Potential Products |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 5-Amino-N,N-dimethylfuran-2-amine |

| Metal/Acid (e.g., Fe/HCl, Zn/HCl) | 5-Amino-N,N-dimethylfuran-2-amine |

| Nitroreductases (anaerobic) | 5-Amino-N,N-dimethylfuran-2-amine |

| Nitroreductases (aerobic) | Reactive oxygen/nitrogen species |

Oxidation Reactions and Characterization of Oxidative Byproducts

While reduction is the more common reaction of the nitro group, oxidation of the furan ring itself can occur. The oxidation of 5-nitrofurans can lead to the formation of hydroxylated derivatives. For example, studies on other 5-nitrofuran compounds have shown that they can be metabolized to their 4-hydroxy derivatives. nih.gov The oxidation of the furan ring can also lead to ring-opening products. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) can ultimately yield furan-2,5-dicarboxylic acid. researchgate.net

The characterization of these oxidative byproducts often involves spectroscopic techniques such as ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures. nih.gov

Reactivity of the Tertiary Amine Moiety

The dimethylamino group in this compound is a tertiary amine, and its reactivity is characteristic of this functional group. Tertiary amines are nucleophilic and basic, though generally less so than primary or secondary amines due to steric hindrance. masterorganicchemistry.com

Tertiary aromatic amines can undergo several types of reactions. They can form salts with strong acids. scribd.comslideshare.net They can also react with electrophiles at the nitrogen atom, although this is less common than with primary or secondary amines due to steric hindrance. libretexts.org For example, tertiary amines can be alkylated to form quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

In the context of aromatic systems, the tertiary amino group is a strong activating group for electrophilic substitution on the ring, as discussed previously. numberanalytics.com Tertiary aromatic amines can also undergo specific reactions such as nitrosation under acidic conditions, where an electrophilic nitrosonium ion attacks the activated aromatic ring. vaia.com

| Reagent | Reaction Type | Potential Product |

| Strong Acid (e.g., HCl) | Salt Formation | N,N-Dimethyl-5-nitrofuran-2-aminium chloride |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Quaternary ammonium salt |

| Nitrous Acid (NaNO₂/HCl) | Electrophilic Aromatic Substitution | C-Nitroso derivative |

Derivatization Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the dimethylamino group in this compound serves as a nucleophilic center, rendering it susceptible to reactions with various electrophiles. While specific studies on the derivatization of this particular compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of tertiary amines and related 2-aminofuran systems.

Derivatization can be achieved through reactions with a range of electrophilic reagents. For instance, acylation with acyl chlorides or anhydrides in the presence of a base would be expected to proceed, although the electron-withdrawing effect of the 5-nitrofuran ring might diminish the nucleophilicity of the nitrogen atom compared to simpler dialkylarylamines. Similarly, reactions with sulfonyl chlorides would likely yield the corresponding sulfonamides.

The synthesis of related nitrofuran derivatives often involves the reaction of a 5-nitrofuran precursor with an appropriate amine. For example, the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide is achieved by activating 5-nitro-furan-2-carboxylic acid and subsequently reacting it with the desired amine. mdpi.com This highlights the utility of amine derivatization in creating diverse molecular architectures based on the 5-nitrofuran scaffold.

Quaternization and Amine-Mediated Reactions

The nitrogen atom of the dimethylamino group can readily undergo quaternization upon treatment with alkylating agents, a characteristic reaction of tertiary amines. This process involves the formation of a quaternary ammonium salt. Common alkylating agents for such transformations include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates (e.g., dimethyl sulfate).

While specific literature on the quaternization of this compound is scarce, the general principles of quaternization reactions are well-established. These reactions are typically conducted in a suitable solvent, and the rate can be influenced by the nature of the alkylating agent, the solvent polarity, and the temperature. google.com The process is generally exothermic. google.com For instance, a continuous process for the quaternization of tertiary amines with alkyl halides is performed at temperatures between 50°C and 140°C under pressure to keep the alkyl halide dissolved. google.com

The resulting quaternary ammonium salts would exhibit significantly different physical and chemical properties compared to the parent amine, including increased water solubility and a modified electronic influence on the furan ring. These salts could potentially serve as intermediates in further synthetic transformations or as compounds with novel biological activities.

Amine-mediated reactions involving the dimethylamino group could also be envisaged. For example, the formation of enamines is a possibility, although the electron-withdrawing nature of the nitrofuran ring would likely influence the stability and reactivity of such species. The use of dimethylformamide dimethyl acetal (B89532) (DMFDMA) is a common method for introducing an enaminone function at the C-2 position of cyclic ketones, which can then be converted to other heterocyclic systems. researchgate.net

Ring-Opening and Rearrangement Chemistry of the Furan Core

The furan ring, while aromatic, is susceptible to ring-opening reactions under various conditions, a reactivity that is further modulated by the substituents present. The electron-withdrawing nitro group at the 5-position of this compound is expected to play a crucial role in the stability and cleavage of the furan core.

Conditions and Mechanisms for Furan Ring Cleavage

Electrophilic attack on the furan ring is a key step that can initiate ring-opening. dntb.gov.ua Furan is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom. chemicalbook.com This attack typically occurs at the 2- and 5-positions. chemicalbook.com In the case of this compound, the 2-position is occupied, and the 5-position is deactivated by the nitro group, suggesting that electrophilic attack might be less favorable or require forcing conditions.

However, studies on related compounds like 5-nitro-2-furaldehyde (B57684) have shown that under alkaline conditions, the furan ring can undergo an irreversible redox ring-opening reaction. researchgate.net This process is initiated by the formation of an anion of a methanediol, which then rearranges to form a nitrile oxide of α-ketoglutaconic acid. researchgate.net Upon acidification, this intermediate hydrolyzes. researchgate.net This suggests that pH plays a critical role in the stability of the 5-nitrofuran ring system.

Furthermore, metabolic studies of furan-containing compounds have shed light on potential ring-opening mechanisms. While often enzyme-mediated, these transformations can provide insights into the intrinsic chemical reactivity. One proposed mechanism for metabolic cleavage involves direct oxidation of the furan ring to form an unsaturated aldehyde, rather than hydroxylation at the 5-position. pearson.com

Formation of Acyclic and Rearranged Products

The products resulting from the ring-opening of 5-nitrofurans are typically acyclic compounds. In the case of the ring-opening of 5-nitro-2-furaldehyde in alkaline solution, the initial product is a nitrile oxide of α-ketoglutaconic acid. researchgate.net This can then undergo further reactions such as dimerization to form a furoxan or polymerization. researchgate.net

In the context of metabolic cleavage, the furan ring can be opened to form γ-ketoenal intermediates. nih.gov These highly reactive species can then be trapped by cellular nucleophiles. The specific nature of the acyclic products formed would be highly dependent on the reaction conditions and the presence of any trapping agents.

Rearrangement reactions of the furan core in this specific compound are not well-documented. However, intramolecular reactions following an initial electrophile-triggered ring-opening of furan rings have been utilized to construct various azaheterocycles. dntb.gov.ua It is conceivable that under specific conditions, the opened form of the this compound ring could undergo intramolecular cyclization to yield rearranged heterocyclic products.

Kinetic and Thermodynamic Aspects of this compound Reactions

A quantitative understanding of the reactivity of this compound requires the determination of kinetic and thermodynamic parameters for its various reactions. While specific data for this compound is limited, general principles of nucleophilic aromatic substitution and reaction rate theory can provide a framework for understanding its behavior.

Reaction Rate Studies and Activation Energy Determination

The presence of the strongly electron-withdrawing nitro group makes the furan ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). Computational studies on vicarious nucleophilic substitution reactions of nitroheteroarenes have shown that such reactions are a versatile way to introduce substituents. nih.gov The kinetics of these reactions can be studied to determine rate constants and activation energies.

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group (if any), the solvent, and the electronic effects of the substituents on the aromatic ring. The dimethylamino group at the 2-position, being an electron-donating group, would be expected to decrease the rate of nucleophilic attack on the furan ring compared to an unsubstituted 5-nitrofuran.

Kinetic studies of nucleophilic substitution on electron-deficient arenes have revealed that the addition of a nucleophile to a position occupied by hydrogen can be faster than to a position with a leaving group like a halogen. rsc.org The rate-limiting step in many SNAr reactions is the breakdown of the intermediate Meisenheimer complex. researchgate.net

Experimental determination of reaction rates would typically involve monitoring the concentration of reactants or products over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR. From the temperature dependence of the rate constants, the activation energy (Ea) can be calculated using the Arrhenius equation. This would provide valuable information about the energy barrier that must be overcome for the reaction to occur.

| Reaction Type | Typical Reagents | Expected Product Class | Influencing Factors on Rate |

| Derivatization (Acylation) | Acyl chlorides, Anhydrides | N-Acyl-N-methyl-5-nitrofuran-2-amine | Nucleophilicity of nitrogen, Steric hindrance, Solvent |

| Quaternization | Alkyl halides (e.g., CH₃I), Alkyl sulfates | N,N,N-Trimethyl-5-nitrofuran-2-aminium salts | Nature of alkylating agent, Temperature, Solvent polarity |

| Ring-Opening (Alkaline) | Strong bases (e.g., NaOH) | Acyclic nitrile oxides, Furoxans | pH, Concentration of base |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) | Substituted 5-nitrofurans | Nucleophile strength, Solvent, Temperature |

Equilibrium Analysis of Reversible Transformations

The study of reversible chemical transformations is crucial for understanding the stability, reactivity, and potential interactions of a compound within various chemical and biological environments. For this compound, while specific quantitative equilibrium analyses are not extensively documented in publicly available literature, an examination of structurally related nitroaromatic and N,N-dimethylamino compounds allows for a qualitative discussion of the potential reversible equilibria it may undergo.

The primary reversible transformation relevant to compounds of this nature is hydrolysis, particularly of the amine functionality. The stability of such compounds can be sensitive to pH, with strong acidic or basic conditions potentially leading to decomposition. evitachem.com The hydrolysis of related compounds, such as N-nitroamides and N,N'-dimethylformamidine, has been shown to be influenced by acid or base catalysis. rsc.orgresearchgate.net For instance, the hydrolysis of N,N′-dimethylformamidine (DMFA) is subject to a series of equilibria that have been demonstrated to be reversible. researchgate.net This suggests that under certain pH conditions, the hydrolysis of this compound could also be a reversible process, existing in equilibrium with its hydrolysis products.

Furthermore, the nitro group on the furan ring is a strong electron-withdrawing group, which significantly enhances the electrophilic character of the aromatic ring. evitachem.com This increased reactivity can make the compound susceptible to nucleophilic attack, potentially leading to the formation of reversible adducts, such as Meisenheimer complexes, in the presence of strong nucleophiles. While the formation of such complexes is well-documented for other nitroaromatic compounds, specific studies on this compound are required to confirm this behavior.

The solvent environment also plays a critical role in the kinetics and equilibria of reactions involving similar compounds. Polar aprotic solvents have been shown to influence the rates of nucleophilic substitution reactions in related nitropyrimidine systems. evitachem.com It is therefore reasonable to infer that the equilibrium position of any reversible transformation involving this compound would also be sensitive to the nature of the solvent.

In the absence of direct experimental data for this compound, the following table summarizes the types of reversible transformations and influencing factors observed in analogous compounds, providing a framework for potential areas of investigation for the title compound.

| Compound Class | Type of Reversible Transformation | Influencing Factors | Reference |

| N,N'-dimethylformamidine | Hydrolysis | pH (base catalysis) | researchgate.net |

| N-Nitroamides | Hydrolysis | pH (acid/base catalysis) | rsc.org |

| Substituted Nitropyridines | Nucleophilic Substitution | Solvent, Nucleophile concentration | researchgate.net |

| 4,6-dinitrobenzofuroxan | Adduct Formation | Nucleophile concentration | researchgate.net |

Further research, including kinetic and spectroscopic studies under varying pH and solvent conditions, would be necessary to quantitatively determine the equilibrium constants for any reversible transformations of this compound.

Computational and Theoretical Studies on N,n Dimethyl 5 Nitrofuran 2 Amine

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of a molecule, offering insights into its stability, reactivity, and potential applications. For N,N-Dimethyl-5-nitrofuran-2-amine, such studies would involve sophisticated methods like Density Functional Theory (DFT) to model its behavior at the atomic level.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a smaller gap suggests higher reactivity.

In the case of this compound, the electron-donating N,N-dimethylamino group is expected to raise the HOMO energy level, while the electron-withdrawing nitro group will lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. Computational studies on similar 5-nitrofuran derivatives have shown that the HOMO is typically localized on the furan (B31954) ring and the amino substituent, whereas the LUMO is concentrated around the nitro group. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Charge Distribution, Electrostatic Potential, and Dipole Moment Calculations

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

For this compound, the nitro group would create a region of strong negative electrostatic potential due to the high electronegativity of the oxygen atoms. Conversely, the furan ring and the dimethylamino group would exhibit a more positive or neutral potential. The significant charge separation due to the push-pull nature of the amino and nitro substituents would result in a large dipole moment, making the molecule polar.

Table 2: Calculated Charge Distribution and Dipole Moment for this compound

| Parameter | Value |

| Net charge on Nitro group | -0.45 e |

| Net charge on Dimethylamino group | +0.25 e |

| Dipole Moment | 6.8 D |

Note: This data is illustrative and based on general principles of computational chemistry for similar molecules.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering insights into the conformational flexibility and intramolecular interactions that govern a molecule's three-dimensional structure and behavior.

Conformational Flexibility of the Dimethylamino Group

The N,N-dimethylamino group attached to the furan ring is not static. Rotation around the C-N bond is possible, leading to different conformations. The degree of this rotation is influenced by steric hindrance from adjacent atoms and electronic effects, such as the extent of conjugation between the nitrogen lone pair and the furan pi-system. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could be applied to understand its synthesis, degradation, or its mechanism of action in a biological context.

The reactivity of 5-nitrofuran derivatives is often associated with the reduction of the nitro group. Computational studies can model the step-by-step process of this reduction, elucidating the intermediates and the energy barriers involved. For instance, the initial one-electron reduction to form a radical anion is a critical step in the biological activity of many nitroaromatic compounds. DFT calculations can be used to determine the feasibility of such a reaction and the subsequent chemical transformations.

Theoretical Structure-Reactivity Relationships (SAR)

Theoretical SAR studies aim to establish a quantitative link between the structural or electronic features of a molecule and its chemical reactivity or biological activity. For this compound, these studies can guide the design of new derivatives with enhanced or specific properties.

Quantum chemical calculations can provide a wealth of descriptors that quantify the electronic properties of a molecule. These descriptors, such as orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity indices derived from conceptual DFT, can be correlated with experimental observations of chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) studies on other series of nitrofuran derivatives have successfully used electronic parameters to predict their antibacterial activity. nih.govacs.org For instance, Hammett substituent constants and cyclic voltametric reduction potentials, which are related to the electron-withdrawing or -donating power of substituents and the ease of reduction of the nitro group, respectively, have been shown to be important descriptors. nih.govacs.org For this compound, calculating these and other quantum descriptors would allow for the prediction of its reactivity. A lower LUMO energy, for example, would suggest a higher susceptibility to reduction, a key step in the mechanism of action of many nitroaromatic compounds. A study on nitrofurantoin (B1679001) demonstrated how chemical reactivity descriptors can be calculated and used to understand pharmacological properties. rsc.org

Table 3: Key Quantum Descriptors and Their Predicted Influence on the Reactivity of this compound

| Quantum Descriptor | Definition | Predicted Influence on Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher values indicate greater electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower values indicate greater electron-accepting ability and susceptibility to reduction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher chemical reactivity. rsc.org |

| Electrostatic Potential | The charge distribution around the molecule. | Can identify sites prone to electrophilic or nucleophilic attack. |

| Fukui Functions | Describe the change in electron density upon addition or removal of an electron. | Pinpoint the most reactive atomic sites for nucleophilic and electrophilic attack. |

The insights gained from theoretical SAR studies can be proactively used to design new derivatives of this compound with desired chemical activities. By establishing a relationship between computational descriptors and activity, it becomes possible to screen virtual libraries of candidate molecules before undertaking their synthesis.

For example, if a QSAR model indicates that a lower LUMO energy is correlated with higher activity, computational chemists can design new derivatives with substituents that are predicted to lower the LUMO energy. This could involve replacing the dimethylamino group with other amino functionalities or introducing additional electron-withdrawing groups on the furan ring. A study on the late-stage functionalization of 5-nitrofurans demonstrated the synthesis of various derivatives and evaluated their antibacterial activities, providing a practical example of how the 5-nitrofuran scaffold can be modified. nih.gov

Computational design can also be used to fine-tune other properties, such as solubility and metabolic stability, by calculating relevant molecular properties for proposed derivatives. This in-silico-driven approach can significantly accelerate the discovery and optimization of new chemically active compounds based on the this compound scaffold.

Applications of N,n Dimethyl 5 Nitrofuran 2 Amine in Advanced Organic Synthesis and Materials Science

N,N-Dimethyl-5-nitrofuran-2-amine as a Versatile Synthetic Building Block

While the 5-nitrofuran scaffold is a component of various biologically active compounds, specific data on the synthetic utility of this compound is not available in the reviewed literature.

Role in the Synthesis of Heterocyclic Compounds (e.g., Fused Ring Systems)

There are no documented examples in the scientific literature of this compound being utilized as a precursor for the synthesis of fused heterocyclic ring systems. The reactivity of the amine and nitro groups on the furan (B31954) ring suggests potential for such transformations, but this has not been experimentally reported.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are efficient synthetic strategies for creating molecular complexity in a single step. rsc.org Although derivatives of 5-nitrofuran have been synthesized using MCRs, there is no available research demonstrating the participation of this compound as a reactant in any multi-component reaction.

Utilization as a Ligand or Catalyst in Chemical Transformations

The potential of this compound as a ligand or catalyst has not been explored in the available scientific literature.

Metal Coordination Chemistry Studies

The nitrogen atom of the dimethylamino group and the oxygen atoms of the nitro and furan moieties present potential coordination sites for metal ions. However, no studies on the metal coordination chemistry of this compound have been published. Research on related nitro-containing ligands, such as nitrobenzoic acid and nitrofurantoin (B1679001), has shown their ability to form complexes with various metal ions, including cobalt, nickel, silver, titanium, chromium, and iron. nih.govumc.edu.dz These studies often focus on the biological activity of the resulting complexes. nih.gov

Catalytic Activity in Organic Reactions

There are no reports of this compound exhibiting catalytic activity in any organic reactions. While some nitrofuran derivatives have been investigated for their photocatalytic degradation, this is distinct from their use as catalysts for organic synthesis. researchgate.net

Advanced Analytical Methodologies for the Characterization of N,n Dimethyl 5 Nitrofuran 2 Amine and Its Chemical Transformations

Chromatographic Techniques for Product Isolation and Purity Assessment in Reaction Studies

Chromatographic methods are indispensable tools for separating components of a mixture, allowing for the isolation of specific products and the determination of their purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of chemical reactions involving N,N-Dimethyl-5-nitrofuran-2-amine. By analyzing samples at various time points, researchers can track the consumption of reactants and the formation of products.

In the analysis of nitrofuran derivatives, HPLC is often coupled with a detector, such as a photodiode array (PDA) or electrochemical detector, to enhance sensitivity and selectivity. nih.govacs.org For instance, a study on the determination of nitrofuran metabolites utilized Ultra-Performance Liquid Chromatography (UPLC), an advanced form of HPLC, with a PDA detector. acs.org This method allowed for the successful separation and quantification of four nitrofuran metabolite derivatives with excellent linearity, achieving correlation coefficients between 0.9982 and 0.9993. acs.orgnih.gov The limits of detection (LODs) and limits of quantification (LOQs) were found to be in the ranges of 0.25–0.33 μg/kg and 0.80–1.10 μg/kg, respectively. acs.orgnih.gov

A typical HPLC method for analyzing nitrofuran derivatives might employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous solution (such as a sodium perchlorate (B79767) solution with acetic acid). nih.gov The separation is optimized by adjusting the mobile phase composition and flow rate. nih.gov For example, one method used a mobile phase of acetonitrile-0.1 M aqueous sodium perchlorate (28:72) with 0.5% glacial acetic acid. nih.gov

The progress of a reaction can be monitored by injecting aliquots of the reaction mixture into the HPLC system at different times. The resulting chromatograms will show peaks corresponding to the starting material, intermediates, and final products. The area of these peaks is proportional to the concentration of each species, allowing for a quantitative assessment of the reaction's progress.

Table 1: HPLC and UPLC-DAD Method Parameters for Nitrofuran Analysis

| Parameter | HPLC Method | UPLC-DAD Method |

| Column | Nova-Pak C18 (150 x 3.9 mm) nih.gov | Not specified |

| Mobile Phase | Acetonitrile-0.1 M aqueous sodium perchlorate (28:72) with 0.5% glacial acetic acid nih.gov | Gradient of A (acetonitrile/water/glacial acetic acid, 95:5:0.5) and B (water/glacial acetic acid, 100:0.1) acs.org |

| Detector | Coulometric detector nih.gov | Photodiode Array (DAD) acs.org |

| Flow Rate | Optimized for separation nih.gov | 0.3 mL/min acs.org |

| Column Temperature | Not specified | 35 °C acs.org |

| Wavelength | Not applicable | 275 nm acs.org |

| Injection Volume | Not specified | 20 μL acs.org |

| Correlation Coefficient (r²) | Not specified | 0.9982 - 0.9993 acs.orgnih.gov |

| LOD | Not specified | 0.25 - 0.33 µg/kg acs.orgnih.gov |

| LOQ | Not specified | 0.80 - 1.10 µg/kg acs.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds that may be formed during the chemical transformations of this compound. This method separates compounds based on their boiling points and then identifies them based on their mass-to-charge ratio.

In the context of nitrofuran analysis, GC-MS can be used to identify and quantify volatile derivatives or degradation products. For instance, a study on the analysis of oxygenated organic species in atmospheric aerosol utilized ultrasound-assisted derivatization followed by GC-MS analysis. acs.org While not directly on the target compound, this demonstrates the applicability of GC-MS for analyzing complex mixtures containing related functional groups.

The mass spectrometer component of the GC-MS provides detailed structural information by fragmenting the analyte molecules and detecting the resulting ions. The fragmentation pattern is often unique to a specific compound, acting as a "chemical fingerprint." For example, the mass spectrum of N-Nitrosodimethylamine, a related compound, shows a characteristic fragmentation pattern that allows for its unambiguous identification. nist.gov

Table 2: GC-MS Analysis Parameters

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., phenyl-hexyl) nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Oven Temperature Program | Ramped temperature profile |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Detector | Electron Multiplier |

Advanced Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic techniques are crucial for determining the precise molecular structure of the products and intermediates formed during chemical reactions of this compound.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for elucidating complex molecular structures.

COSY experiments show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to identify spin systems within a molecule.

HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, providing information about the connectivity across heteroatoms and quaternary carbons.

The structural elucidation of nitrofuran derivatives and related compounds often relies on these techniques. For example, the characterization of 5-(4-nitrophenyl)furan-2-carboxylic acid involved the use of 1H and 13C NMR. mdpi.com In another study, various 2D NMR experiments, including HSQC and HMBC, were used to elucidate the structure of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. dea.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of ions, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown reaction products and confirming the identity of synthesized compounds.

HRMS is frequently used in the analysis of nitrofuran derivatives to confirm their chemical formulas. For example, the characterization of 5-(4-nitrophenyl)furan-2-carboxylic acid included HRMS analysis, which confirmed the calculated mass of the protonated molecule. mdpi.com In another application, LC-HRMS was used to characterize N-nitrosamines in wastewater, demonstrating its capability to identify and quantify compounds in complex matrices. nih.gov

Table 3: Accurate Mass Determination of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

| Parameter | Value | Reference |

| Calculated Mass [M+H]⁺ | 232.0246 | mdpi.com |

| Found Mass [M+H]⁺ | 232.0248 | mdpi.com |

X-ray Crystallography of Derived Structures and Co-crystals

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

This technique has been used to study the crystal structures of nitrofuran derivatives. For instance, a study on nitrofuran antibiotics reported the crystal structure of furazolidone, revealing a planar conformation that facilitates crystal packing. nih.gov The ability to obtain single crystals of reaction products or their derivatives is crucial for this technique. If the product itself is not suitable for crystallization, it may be possible to form a co-crystal with another molecule to facilitate the growth of high-quality crystals.

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic methods are indispensable tools for the real-time analysis of chemical reactions, offering insights into reaction kinetics, the formation of intermediates, and the transformation of functional groups without the need for sample extraction. For the study of chemical transformations involving this compound, techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are particularly valuable. These methods allow for continuous monitoring of the reaction mixture, providing a dynamic profile of the chemical changes as they occur. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Changes

In-situ FT-IR spectroscopy is a powerful technique for monitoring chemical reactions by tracking changes in the vibrational frequencies of functional groups. nih.gov This method provides real-time information on the consumption of reactants and the formation of products. In the context of this compound, FT-IR spectroscopy can be employed to follow key chemical transformations, such as the reduction of the nitro group or modifications to the amine moiety.

The chemical structure of this compound contains several characteristic functional groups that can be monitored by FT-IR. The nitrofuran scaffold has distinct vibrational modes, and the nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations. The dimethylamino group ((CH₃)₂N-) also has specific C-N stretching and C-H bending frequencies.

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Change During Reaction |

| Nitro (NO₂) Asymmetric Stretch | ~1500-1550 | Decrease in intensity |

| Nitro (NO₂) Symmetric Stretch | ~1340-1360 | Decrease in intensity |

| Amino (N-H) Stretch (product) | ~3300-3500 | Appearance and increase in intensity |

| Furan (B31954) Ring (C-O-C) Stretch | ~1020-1250 | Potential shift due to electronic changes |

| Dimethylamino (C-N) Stretch | ~1180-1280 | Minimal change unless directly involved |

| Data is illustrative and based on typical ranges for these functional groups. nih.govresearchgate.net |

During a reduction reaction, the prominent peaks corresponding to the NO₂ group would gradually decrease in intensity, while new peaks corresponding to the N-H stretching of the resulting amino group would appear and grow over time. The real-time tracking of these spectral changes allows for the determination of reaction kinetics and the identification of the reaction endpoint.

UV-Visible Spectroscopy for Reaction Progress and Intermediate Detection

UV-Visible spectroscopy is another valuable in-situ technique for monitoring chemical reactions, particularly those involving chromophoric species. spectroscopyonline.com The nitrofuran ring system in this compound is a chromophore that absorbs UV-Vis radiation. The position and intensity of the absorption maximum (λ_max) are sensitive to changes in the electronic structure of the molecule.

Chemical transformations, such as the reduction of the nitro group, lead to significant alterations in the conjugation of the molecule, resulting in a shift in the λ_max. For instance, the reduction of a nitroaromatic compound to its corresponding aniline (B41778) derivative typically causes a hypsochromic shift (a shift to a shorter wavelength) in the UV-Vis spectrum. This is because the nitro group, being a strong electron-withdrawing group, extends the conjugation of the aromatic system more effectively than the electron-donating amino group.

While specific kinetic data for this compound is not extensively documented, studies on the reduction of other nitroaromatic compounds demonstrate the utility of UV-Vis spectroscopy in monitoring such reactions. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is readily monitored by observing the disappearance of the absorption peak of the 4-nitrophenolate (B89219) ion at around 400 nm and the appearance of the product peak at a lower wavelength. researchgate.net

A hypothetical in-situ UV-Vis monitoring of the reduction of this compound would likely show a decrease in the absorbance at its λ_max, which is expected to be in the UV-A or visible region due to the extended chromophore. The formation of the amino derivative would be accompanied by the growth of a new absorption band at a shorter wavelength. The data from such an experiment could be used to calculate the reaction rate constant. matrix-fine-chemicals.com

| Compound/Intermediate | Expected λ_max Range (nm) | Expected Change During Reaction |

| This compound | ~350-450 | Decrease in absorbance |

| Reaction Intermediate (e.g., nitroso) | Variable | Transient appearance and disappearance |

| N,N-Dimethylfuran-2,5-diamine (product) | ~280-350 | Increase in absorbance |

| Data is illustrative and based on the known behavior of similar aromatic nitro and amino compounds. researchgate.netnih.gov |

Thermal Analysis Techniques Applied to Chemical Stability and Reactivity Studies

Thermal analysis techniques are crucial for characterizing the thermal stability, decomposition pathways, and energetic properties of chemical compounds. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential information regarding its behavior upon heating.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unimelb.edu.au This technique is used to determine thermal events such as melting, crystallization, and decomposition. For this compound, a DSC analysis would reveal its melting point and the enthalpy of fusion. Furthermore, any exothermic decomposition processes would be detected as sharp peaks, providing information on the thermal stability of the compound.

While specific DSC data for this compound is not available, data from the related compound nitrofurantoin (B1679001) can serve as an illustrative example. The DSC curve for nitrofurantoin shows a sharp endothermic peak corresponding to its melting point, which is immediately followed by an exothermic decomposition. nih.govmdpi.com A similar pattern would be expected for this compound, although the specific temperatures would differ based on its unique molecular structure.

| Thermal Event | Expected Temperature Range (°C) | Enthalpy Change (ΔH) |

| Melting Point (Endotherm) | 150 - 250 | Positive |

| Decomposition (Exotherm) | >200 | Negative |

| Data is illustrative and based on the thermal behavior of related nitrofuran compounds. nih.govscielo.br |

The onset temperature of the exothermic decomposition is a critical parameter for assessing the thermal hazard of the compound. The energy released during decomposition, which can be quantified from the area of the exothermic peak, is also a key safety consideration.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. unimelb.edu.au This technique is used to study thermal stability and decomposition pathways by identifying the temperatures at which mass loss occurs. When coupled with a mass spectrometer (TGA-MS), the evolved gases during decomposition can be identified, providing a detailed picture of the decomposition mechanism.

For this compound, a TGA experiment would show the temperature at which it begins to decompose and the extent of mass loss at different stages. The decomposition of many nitroaromatic compounds is known to be complex, often involving the release of gaseous products such as NO₂, CO, CO₂, and H₂O. researchgate.net

Based on studies of similar nitrofuran compounds like nitrofurantoin and furazolidone, the decomposition of this compound is likely to occur in one or more steps, with a significant mass loss corresponding to the fragmentation of the molecule. nih.gov The TGA curve would indicate the temperature range over which the compound is stable and the temperature of maximum decomposition rate.

| Temperature Range (°C) | Mass Loss (%) | Probable Evolved Fragments |

| 200 - 350 | 50 - 70 | NO₂, CO, CO₂, H₂O, fragments of the furan ring and dimethylamine (B145610) |

| Data is illustrative and based on the thermal decomposition of related nitrofuran compounds. nih.gov |

The information obtained from TGA is complementary to DSC and is vital for understanding the thermal stability limits of this compound, which is critical for safe handling, storage, and processing.

Future Directions and Emerging Research Opportunities for N,n Dimethyl 5 Nitrofuran 2 Amine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of N,N-Dimethyl-5-nitrofuran-2-amine and related compounds will increasingly prioritize green chemistry principles, moving away from harsh reaction conditions. A significant area of development is the use of bio-based starting materials. Furfural (B47365), derived from biomass, is a key precursor for the synthesis of nitrofurfural, a crucial building block for many nitrofuran pharmaceuticals. researchgate.net Research into safe and robust continuous flow platforms for the nitration of furfural is a promising avenue. researchgate.net These systems, which can feature the in situ generation of mild nitrating agents like acetyl nitrate (B79036), offer enhanced safety, reproducibility, and efficiency compared to traditional batch processes that often employ harsh acids and result in low yields. researchgate.net

Another key direction is the catalytic amination of furan-based platform molecules. Heterogeneous catalysis, utilizing molecular hydrogen as a green reductant, offers an efficient strategy for producing various amines from furanic oxygenates. mdpi.com Future research could adapt these strategies for the direct and selective amination of a suitable furan (B31954) precursor to generate this compound, minimizing waste and improving atom economy. The development of catalysts that facilitate the reductive amination of furan derivatives with secondary amines like dimethylamine (B145610) will be crucial. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Areas |

| Continuous Flow Nitration | Utilizes bio-based furfural; in situ generation of nitrating agents (e.g., acetyl nitrate). researchgate.net | Improved safety, higher yields, better reproducibility, automation. researchgate.net | Flow chemistry, process intensification, green chemistry. |

| Heterogeneous Catalytic Amination | Employs heterogeneous catalysts and green reductants (H₂). mdpi.com | High efficiency, use of biomass-derived feedstocks, synthesis of diverse amines. mdpi.com | Catalysis, biomass conversion, sustainable chemistry. |

| Late-Stage Functionalization | Modification of a pre-existing nitrofuran core. nih.gov | Rapid generation of derivatives, exploration of structure-activity relationships. nih.gov | Organic synthesis, medicinal chemistry. |

Exploration of Unprecedented Reactivity and Reaction Mechanisms

A deeper understanding of the fundamental reactivity of this compound is essential for unlocking new applications. The nitro group is a key functional handle, known to enhance the electrophilic character of the furan ring. evitachem.com While the reduction of the nitro group to form reactive radical species is a well-understood mechanism in the context of its biological activity, its synthetic utility is an area ripe for exploration. researchgate.netnih.gov For instance, controlled reduction could yield the corresponding amino derivative, a valuable building block for further chemical transformations. evitachem.com

Future research should focus on exploring reactions beyond simple nitro group reduction. The reactivity of the furan ring itself, influenced by both the electron-withdrawing nitro group and the electron-donating dimethylamino group, could lead to novel transformations. Studies on related enamines show a propensity for cycloaddition reactions, suggesting that this compound could serve as a partner in various pericyclic reactions to construct more complex heterocyclic systems. researchgate.net Furthermore, investigating its behavior in transition-metal-catalyzed cross-coupling reactions could open pathways to novel arylated or alkylated furan derivatives. The aza-Michael addition is another versatile reaction where the reactivity of related compounds has been explored, offering potential for polymer modification and small molecule synthesis. researchgate.net

Systematic studies are needed to elucidate reaction mechanisms, including kinetic and computational analyses. For example, understanding the protonation and denitrosation reactions of related nitrosamines provides a framework for investigating the stability and reactivity of the nitro group in this compound under various pH conditions. nih.gov

| Reaction Type | Description | Potential Outcome |

| Controlled Reduction | Selective reduction of the nitro group to an amino group. evitachem.com | Synthesis of 2-(Dimethylamino)-5-aminofuran, a versatile synthetic intermediate. |

| Cycloaddition Reactions | Participation as a diene or dienophile in reactions like Diels-Alder. researchgate.net | Formation of complex polycyclic and heterocyclic structures. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form new C-C or C-heteroatom bonds. | Synthesis of novel substituted furan derivatives with tailored properties. |

| Electrophilic/Nucleophilic Substitution | Reactions targeting the furan ring, exploiting the directing effects of the substituents. evitachem.com | Functionalization of the furan core at various positions. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of computational chemistry and artificial intelligence (AI) offers a transformative approach to chemical research. Machine learning (ML) models can accelerate the discovery and development of molecules like this compound by predicting their properties and reactivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by ML algorithms, are particularly promising. Researchers have successfully used ML models based on Density Functional Theory (DFT) descriptors to predict the carcinogenic and mutagenic activity of nitroaromatic compounds. nih.govnih.gov These approaches could be directly applied to this compound to create reliable predictive models for its biological activities and potential toxicity, guiding safer design of new derivatives. nih.govnih.gov

Beyond predicting biological properties, ML can forecast reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. rsc.org By training algorithms on large datasets of chemical reactions, it would be possible to predict how this compound might behave with a wide array of reactants and under various conditions, thereby minimizing trial-and-error experimentation. For instance, ML could predict the regioselectivity of electrophilic substitution on the furan ring or the most effective catalyst for a desired transformation. This predictive power saves significant time and resources, aligning with the goals of sustainable chemistry. rsc.org

| AI/ML Application | Objective | Methodology | Potential Impact |

| Predictive Toxicology | Forecast potential carcinogenicity or mutagenicity. nih.govnih.gov | 3D-QSAR models using DFT descriptors and various ML algorithms (e.g., decision trees). nih.gov | Early-stage hazard assessment; design of safer derivatives. |

| Reaction Outcome Prediction | Predict product structures, yields, and side reactions. rsc.org | Training neural networks on extensive reaction databases. | Acceleration of reaction discovery and optimization. |

| Property Prediction | Estimate physicochemical properties (e.g., solubility, stability) and spectral data. | Development of models based on molecular fingerprints and descriptors. | Faster screening of virtual compounds for desired characteristics. |

Interdisciplinary Research with Other Chemical Disciplines

The future potential of this compound can be significantly amplified through collaborations with other chemical fields, notably environmental chemistry and polymer science.

Environmental Chemistry: Nitroaromatic compounds are recognized as a class of environmental organic pollutants. nih.gov Research is needed to understand the environmental fate and transport of this compound. This includes studying its degradation pathways (both biotic and abiotic), persistence in soil and water, and potential for bioaccumulation. The atmospheric chemistry of furan derivatives is also an important area; studies on the oxidation of furans by ozone and other atmospheric oxidants can provide insight into the potential for this compound to contribute to the formation of secondary organic aerosols or other atmospheric pollutants. rsc.org This knowledge is critical for assessing its environmental impact and developing remediation strategies if necessary.

Polymer Science: The unique structure of this compound makes it an interesting candidate for materials science applications. It could be explored as a functional monomer or additive in polymer synthesis. For example, research into molecularly imprinted polymers (MIPs) has demonstrated the creation of selective adsorbents for nitrofuran antibiotics. researchgate.net This technology could be adapted to create sensors or extraction materials specifically for this compound or its metabolites. Furthermore, the development of sustainable polymers from bio-renewable sources is a major goal. whiterose.ac.uk Given its furan core, which can be derived from biomass, this compound could be investigated as a monomer for creating novel biodegradable or functional polymers, potentially for applications in drug delivery or advanced materials. whiterose.ac.uk

| Interdisciplinary Field | Research Focus | Potential Application/Outcome |

| Environmental Chemistry | Study of environmental fate, degradation pathways, and atmospheric reactions. nih.govrsc.org | Environmental risk assessment, development of remediation technologies, understanding of atmospheric impact. |

| Polymer Science | Use as a monomer or functional additive in polymer synthesis. researchgate.netwhiterose.ac.uk | Creation of functional materials, sensors, selective adsorbents, or biodegradable polymers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.